G280-9 vs. G280-9V: Reduced HLA-A*02:01 Binding Affinity but Superior Model for Natural Immunity
The native G280-9 peptide exhibits a significantly lower HLA-A*02:01 binding affinity compared to its anchor-modified analog, G280-9V, which is a single amino acid variant (Ala288Val) [1]. This is quantitatively supported by a competition assay, where G280-9 showed an IC50 of 94 nM for HLA-A*02:01 binding, while a structurally distinct but similarly modified peptide, G209-2M, demonstrated an improved binding capacity [2]. The reduced affinity of the native sequence is a critical feature for its use as a model of a naturally occurring, subdominant tumor epitope [3]. The low affinity of G280-9 for HLA-A2 is believed to contribute to its low total immunogenicity in vitro .
| Evidence Dimension | HLA-A*02:01 Binding Affinity |
|---|---|
| Target Compound Data | IC50 = 94 nM (G280-9) |
| Comparator Or Baseline | G280-9V (Analogue); G209-2M (Another modified epitope, illustrative of modification effect) |
| Quantified Difference | G280-9 has a higher IC50 (lower affinity) than modified analogs. Qualitative description: G280-9V has 'higher class I MHC-binding affinity than original G280-9 peptide' [1]. |
| Conditions | Competition assay based on a radiolabeled reference high-affinity standard peptide for HLA-A*02:01 binding (Tsai et al. method) [2]. |
Why This Matters
Researchers must select G280-9 over G280-9V when the goal is to model natural tumor immunosurveillance, as the high-affinity analog may artificially bypass the normal T cell selection process and yield overestimated immune response data.
- [1] GenScript. (n.d.). G280-9V Peptide Product Information. GenScript. View Source
- [2] Pass, H. A., Schwarz, S. L., Wunderlich, J. R., & Rosenberg, S. A. (1998). Immunization of patients with melanoma peptide vaccines: immunologic assessment using the ELISPOT assay. Cancer Journal from Scientific American, 4(5), 316–323. PMID: 9815296 View Source
- [3] Linette, G. P., Zhang, D., Hodi, F. S., Jonasch, E., Longerich, S., Stowell, C. P., ... & Haluska, F. G. (2005). Immunization using autologous dendritic cells pulsed with the melanoma-associated antigen gp100-derived G280-9V peptide elicits CD8+ immunity. Clinical Cancer Research, 11(21), 7692–7699. doi: 10.1158/1078-0432.CCR-05-1198 View Source
